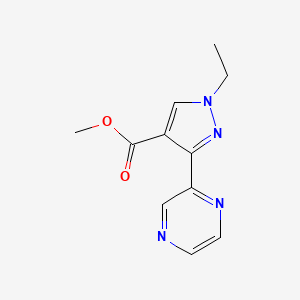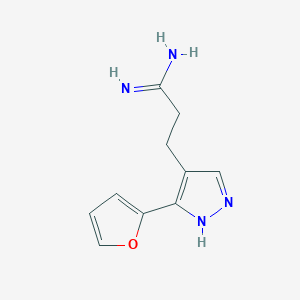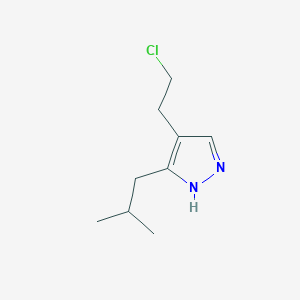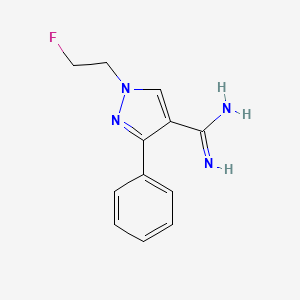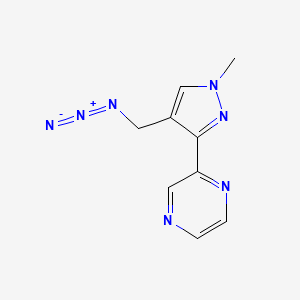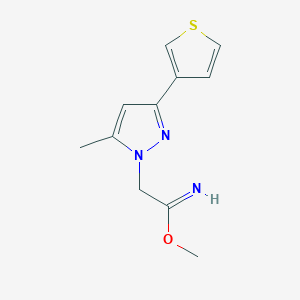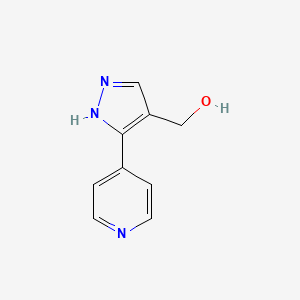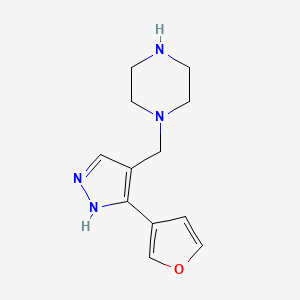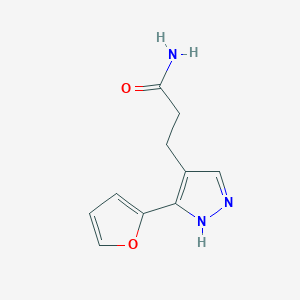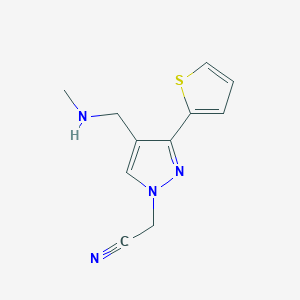
(E)-4-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)-4-oxobut-2-enoic acid
説明
(E)-4-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)-4-oxobut-2-enoic acid, also known as (E)-4-hydroxy-3,3-dimethyl-4-oxo-pyrrolidine-1-carboxylic acid (HMDPCA), is a chemical compound that has recently gained attention due to its potential applications in scientific research. HMDPCA is a small molecule that has a unique structure, consisting of a pyrrolidine ring, a hydroxy group, and a carboxylic acid group. It is a chiral molecule, meaning that it has two non-superimposable mirror images. This compound has been studied for its potential uses in a variety of scientific applications, including as an inhibitor of enzymes and as an antioxidant.
作用機序
The mechanism of action of HMDPCA is not yet fully understood. However, it is believed that HMDPCA’s inhibition of enzymes is due to its ability to bind to the active sites of enzymes and interfere with their activity. Additionally, its antioxidant properties are believed to be due to its ability to scavenge free radicals, which can cause oxidative damage to cells. Finally, its potential anti-cancer activity is thought to be due to its ability to induce cell death in cancer cells.
Biochemical and Physiological Effects
HMDPCA has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including human carbonic anhydrase II, aldehyde dehydrogenase, and the enzyme responsible for the formation of the toxic compound acrolein. Additionally, it has been found to have antioxidant properties, as it has been found to scavenge free radicals and reduce oxidative stress. Finally, it has been found to induce cell death in several cancer cell lines, suggesting that it may have potential anti-cancer activity.
実験室実験の利点と制限
HMDPCA has several advantages and limitations for lab experiments. One of the main advantages of HMDPCA is that it is a small molecule, making it relatively easy to synthesize and study. Additionally, it has been found to be an effective inhibitor of several enzymes, making it a useful tool for studying enzyme function. However, one of the main limitations of HMDPCA is that its mechanism of action is not yet fully understood, making it difficult to predict its effects in different contexts.
将来の方向性
There are a variety of potential future directions for research involving HMDPCA. First, further research is needed to better understand the mechanism of action of this compound and its potential applications in different contexts. Additionally, further research is needed to explore the potential anti-cancer activity of HMDPCA, as this has not yet been fully explored. Finally, further research is needed to investigate the potential toxicity of HMDPCA, as this has not yet been studied in detail.
科学的研究の応用
HMDPCA has been studied for its potential applications in scientific research. It has been found to be an effective inhibitor of several enzymes, including human carbonic anhydrase II, aldehyde dehydrogenase, and the enzyme responsible for the formation of the toxic compound acrolein. HMDPCA has also been studied for its antioxidant properties, as it has been found to scavenge free radicals and reduce oxidative stress. Additionally, HMDPCA has been studied for its potential use as a potential anti-cancer agent, as it has been found to induce cell death in several cancer cell lines.
特性
IUPAC Name |
(E)-4-[4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(2)7-12(5-8(11)6-13)9(14)3-4-10(15)16/h3-4,8,13H,5-7H2,1-2H3,(H,15,16)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRRDLVDKYXHSB-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1CO)C(=O)C=CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(CC1CO)C(=O)/C=C/C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)-4-oxobut-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



